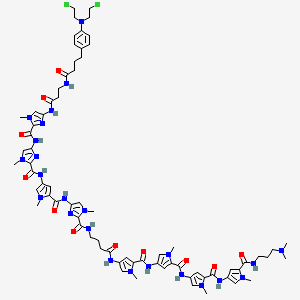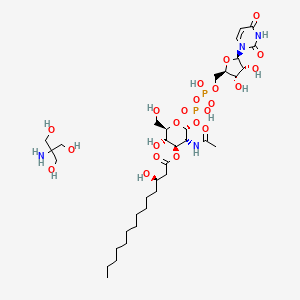
UDP-3-O-acyl-GlcNAc (Tris)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-acyl-GlcNAc (Tris) typically involves the N-acylation of UDP-3-O-(hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . The reaction conditions often require specific enzymes and cofactors to facilitate the acylation process.
Industrial Production Methods
the compound can be synthesized in laboratory settings using the aforementioned synthetic routes and reaction conditions .
化学反応の分析
Types of Reactions
UDP-3-O-acyl-GlcNAc (Tris) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acyl chlorides. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various acylated derivatives, oxidized products, and reduced forms of UDP-3-O-acyl-GlcNAc (Tris) .
科学的研究の応用
UDP-3-O-acyl-GlcNAc (Tris) has several scientific research applications, including:
Chemistry: It is used as a model compound to study acylation and deacylation reactions.
Biology: It plays a role in the biosynthesis of lipopolysaccharides, which are essential components of the bacterial outer membrane.
Medicine: Research on UDP-3-O-acyl-GlcNAc (Tris) contributes to understanding bacterial resistance mechanisms and developing new antibiotics.
Industry: It is used in the production of biochemical reagents and as a reference compound in analytical chemistry
作用機序
UDP-3-O-acyl-GlcNAc (Tris) exerts its effects through the acylation of UDP-3-O-(hydroxytetradecanoyl)glucosamine. This process is facilitated by specific enzymes, such as UDP-3-O-acyl-N-acetylglucosamine deacetylase, which functions through a general acid-base catalyst pair mechanism . The molecular targets involved in this pathway include various enzymes and cofactors that participate in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .
類似化合物との比較
Similar Compounds
UDP-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine: Similar in structure but differs in the length of the acyl chain.
UDP-3-O-(3-hydroxydecanoyl)-N-acetylglucosamine: Another similar compound with a shorter acyl chain.
Uniqueness
UDP-3-O-acyl-GlcNAc (Tris) is unique due to its specific role in the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO) and its involvement in the formation of lipopolysaccharides in Escherichia coli. Its specific acyl chain length and structure make it distinct from other similar compounds .
特性
分子式 |
C35H64N4O22P2 |
|---|---|
分子量 |
954.8 g/mol |
IUPAC名 |
[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate;2-amino-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C31H53N3O19P2.C4H11NO3/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;5-4(1-6,2-7)3-8/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);6-8H,1-3,5H2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;/m1./s1 |
InChIキー |
FPGDONAZDJAUGH-WGNXMJDASA-N |
異性体SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.C(C(CO)(CO)N)O |
正規SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.C(C(CO)(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


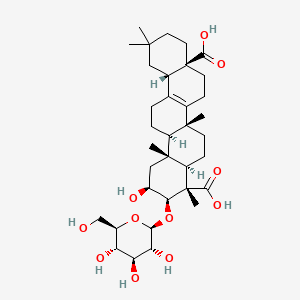
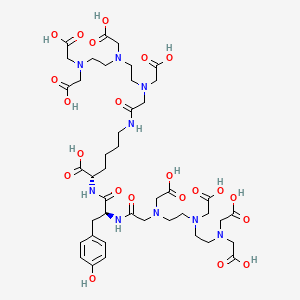
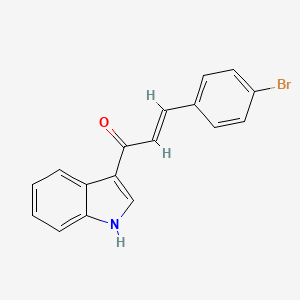
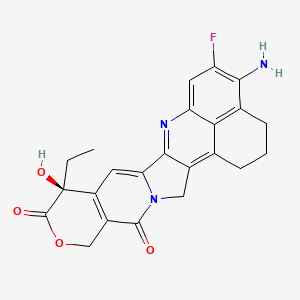
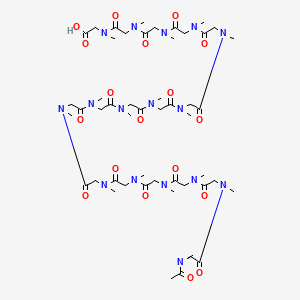
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
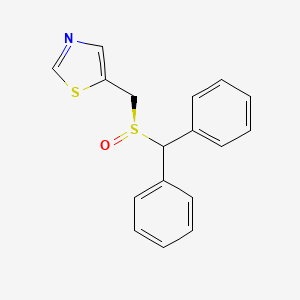
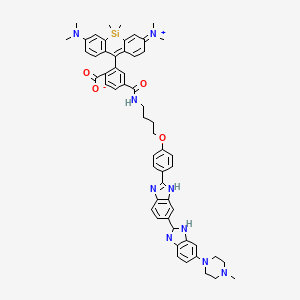
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
